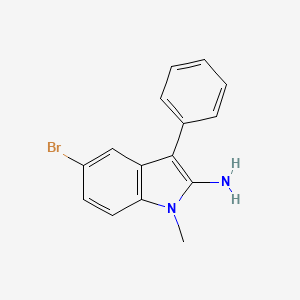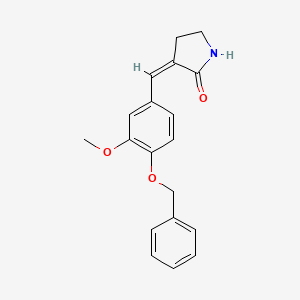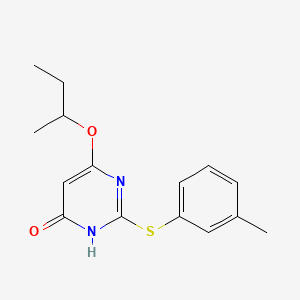
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine typically involves the Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of an epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine can be compared with other similar compounds, such as:
5-Bromoindole: Another brominated indole derivative with similar biological activities.
1-Methylindole: A methylated indole derivative with distinct chemical properties.
3-Phenylindole: A phenyl-substituted indole derivative with unique biological activities.
The uniqueness of this compound lies in its specific combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
62693-69-0 |
|---|---|
Molecular Formula |
C15H13BrN2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-8-7-11(16)9-12(13)14(15(18)17)10-5-3-2-4-6-10/h2-9H,17H2,1H3 |
InChI Key |
KEZNBCHFGPEHQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)



![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)


